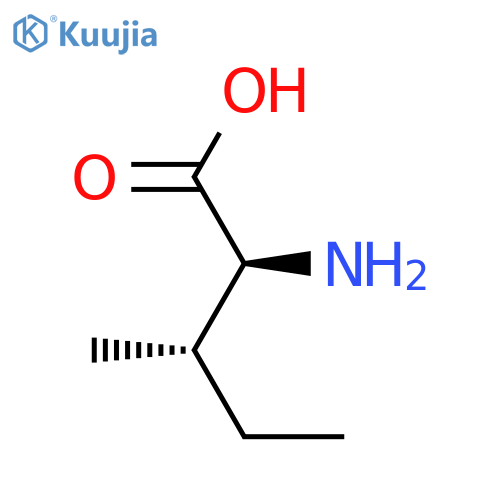Cas no 81202-01-9 (L-ISOLEUCINE (1-13C, 99%))

L-ISOLEUCINE (1-13C, 99%) structure
商品名:L-ISOLEUCINE (1-13C, 99%)
CAS番号:81202-01-9
MF:C6H13NO2
メガワット:131.17
CID:5083532
L-ISOLEUCINE (1-13C, 99%) 化学的及び物理的性質
名前と識別子
-
- L-ISOLEUCINE (1-13C, 99%)
-
- インチ: 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
- InChIKey: AGPKZVBTJJNPAG-WHFBIAKZSA-N
- ほほえんだ: C(O)(=O)[C@H]([C@@H](C)CC)N
L-ISOLEUCINE (1-13C, 99%) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0375796-25mg |
L-Isoleucine-1-13C |
81202-01-9 | 25mg |
$750.0 | 2022-04-26 | ||
| ChemScence | CS-0375796-10mg |
L-Isoleucine-1-13C |
81202-01-9 | 10mg |
$380.0 | 2022-04-26 | ||
| ChemScence | CS-0375796-5mg |
L-Isoleucine-1-13C |
81202-01-9 | 5mg |
$240.0 | 2022-04-26 | ||
| 1PlusChem | 1P027JZE-5mg |
L-Isoleucine-1-13C |
81202-01-9 | 98% | 5mg |
$302.00 | 2024-04-21 | |
| 1PlusChem | 1P027JZE-10mg |
L-Isoleucine-1-13C |
81202-01-9 | 98% | 10mg |
$471.00 | 2024-04-21 | |
| 1PlusChem | 1P027JZE-25mg |
L-Isoleucine-1-13C |
81202-01-9 | 98% | 25mg |
$895.00 | 2024-04-21 | |
| Key Organics Ltd | MS-22780-10mg |
L-Isoleucine-1-13C |
81202-01-9 | >97% | 10mg |
£629.67 | 2025-02-09 | |
| Key Organics Ltd | MS-22780-5mg |
L-Isoleucine-1-13C |
81202-01-9 | >97% | 5mg |
£411.61 | 2025-02-09 |
L-ISOLEUCINE (1-13C, 99%) 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
81202-01-9 (L-ISOLEUCINE (1-13C, 99%)) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 81216-14-0(7-bromohept-1-yne)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
